![molecular formula C14H12N4OS B1473863 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol CAS No. 1795515-80-8](/img/structure/B1473863.png)
6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol
説明
“6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol” is a chemical compound with the molecular formula C14H12N4OS and a molecular weight of 284.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring is further substituted with a 4-methoxyphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridazine compounds are known to be highly reactive towards displacements by nucleophilic species .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.34 . Unfortunately, specific details such as boiling point and storage conditions are not provided .作用機序
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase .
Mode of Action
Related compounds have been shown to interact with their targets, leading to inhibition of enzyme activity .
Biochemical Pathways
Similar compounds have been found to affect the cholinergic transmission, which is crucial for cognitive functions .
Result of Action
Related compounds have been shown to inhibit enzyme activity, which could potentially lead to increased levels of certain neurotransmitters .
生化学分析
Biochemical Properties
6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in the compound can engage in π-π stacking interactions and hydrogen bonding, which are crucial for drug-target interactions . The compound’s interactions with enzymes such as monoamine oxidase and tyrosine kinase have been documented, highlighting its potential as an inhibitor in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes such as monoamine oxidase by binding to their active sites, preventing substrate access and subsequent catalytic activity . It also interacts with proteins involved in cell signaling, leading to changes in phosphorylation states and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may exhibit different biochemical properties, which can impact cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile . Additionally, it can affect metabolic flux and metabolite levels, impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Its distribution within tissues can also be affected by binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-[3-(4-methoxyphenyl)pyrazol-1-yl]-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-4-2-10(3-5-11)12-8-9-18(17-12)13-6-7-14(20)16-15-13/h2-9H,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXFDRQAEQLACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


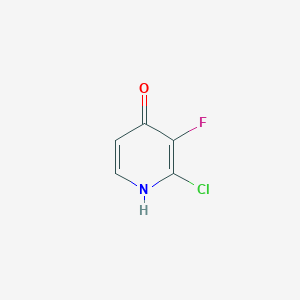

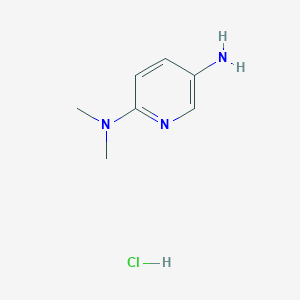
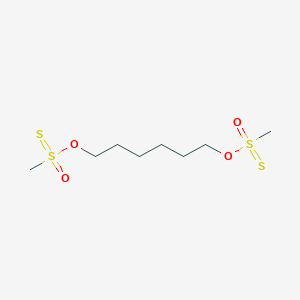
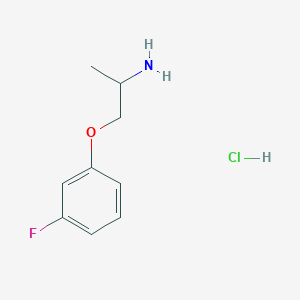


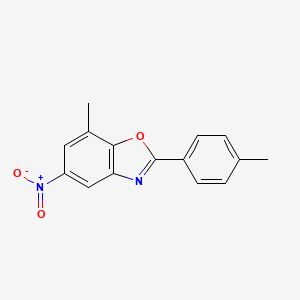


![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
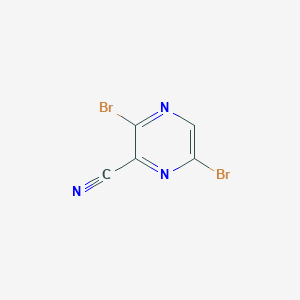
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
